1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane
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Overview
Description
1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the triazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and can be carried out in aqueous or organic solvents. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .
Comparison with Similar Compounds
1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane can be compared with other similar compounds such as:
4-(4-Methylphenyl)-1H-1,2,3-triazole: This compound shares the triazole ring but lacks the azepane moiety.
Properties
IUPAC Name |
azepan-1-yl-[1-(4-methylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-6-8-14(9-7-13)20-12-15(17-18-20)16(21)19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTYDDPOKZAKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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